molecular formula C21H19N3O2 B269188 3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide

3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide

Cat. No. B269188
M. Wt: 345.4 g/mol
InChI Key: UTNSXFMGNOZHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide, commonly known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.

Mechanism of Action

AMN082 acts as a selective agonist of the 3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide receptor, which is a G protein-coupled receptor that regulates the release of glutamate neurotransmitters in the brain. By activating the 3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide receptor, AMN082 modulates the release of glutamate, leading to a reduction in excitatory neurotransmission and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
AMN082 has been found to have a wide range of biochemical and physiological effects on the brain. It has been shown to have anxiolytic and antidepressant effects, as well as the potential to reduce drug-seeking behavior in addiction. AMN082 has also been found to have neuroprotective effects against various neurotoxic agents.

Advantages and Limitations for Lab Experiments

AMN082 has several advantages for lab experiments, including its selectivity for the 3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide receptor, its ability to cross the blood-brain barrier, and its long half-life. However, one of the limitations of using AMN082 in lab experiments is its potential toxicity at high doses.

Future Directions

There are several future directions for research on AMN082. One area of interest is the potential use of AMN082 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more selective and potent agonists of the 3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide receptor. Additionally, the potential use of AMN082 in combination with other drugs for the treatment of addiction and other neurological disorders is an area of ongoing research.
Conclusion:
In conclusion, AMN082 is a selective agonist of the 3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide receptor that has shown promising therapeutic potential in treating various neurological disorders. Its mechanism of action involves the modulation of glutamate neurotransmission, leading to a reduction in excitatory neurotransmission and an increase in inhibitory neurotransmission. While AMN082 has several advantages for lab experiments, it also has limitations, including its potential toxicity at high doses. Future research on AMN082 is focused on its potential use in treating neurodegenerative diseases and addiction, as well as the development of more selective and potent agonists of the 3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide receptor.

Synthesis Methods

AMN082 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of N-methyl-N-phenylbenzamide with anilinocarbonyl chloride in the presence of a base to form AMN082.

Scientific Research Applications

AMN082 has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as anxiety, depression, and addiction. It has been found to have a positive effect on the regulation of glutamate neurotransmission, which is involved in various cognitive and behavioral processes.

properties

Product Name

3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-methyl-N-phenyl-3-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C21H19N3O2/c1-24(19-13-6-3-7-14-19)20(25)16-9-8-12-18(15-16)23-21(26)22-17-10-4-2-5-11-17/h2-15H,1H3,(H2,22,23,26)

InChI Key

UTNSXFMGNOZHME-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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